5-oxo-N-(2,4,5-trichlorophenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
5-oxo-N-(2,4,5-trichlorophenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thiazolo[3,2-a]pyrimidine family. This compound is characterized by its unique structure, which includes a thiazole ring fused with a pyrimidine ring, and is substituted with a 2,4,5-trichlorophenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-N-(2,4,5-trichlorophenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thioamides with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often involve refluxing in solvents such as ethanol or acetonitrile, with catalysts like p-toluenesulfonic acid or sodium ethoxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-oxo-N-(2,4,5-trichlorophenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl ring, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-oxo-N-(2,4,5-trichlorophenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of applications in scientific research:
Industry: The compound is used in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-oxo-N-(2,4,5-trichlorophenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or interference with DNA replication. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-oxo-N-(2,4,5-trichlorophenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide include other thiazolo[3,2-a]pyrimidine derivatives and related heterocyclic compounds such as:
- 4,5-Dihydro-5-oxo-pyrazolo[1,5-a]thieno[2,3-c]pyrimidine
- N-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl derivatives
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 2,4,5-trichlorophenyl group, which imparts distinct chemical and biological properties. This compound’s ability to undergo diverse chemical reactions and its potential biological activities make it a valuable molecule for various research and industrial applications.
Properties
IUPAC Name |
5-oxo-N-(2,4,5-trichlorophenyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3N3O2S/c14-7-3-9(16)10(4-8(7)15)18-11(20)6-5-17-13-19(12(6)21)1-2-22-13/h3-5H,1-2H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRNVZPBHUDDMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC(=C(C=C3Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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